Butanoic acid, 2-ethyl-, 2-methylpropyl ester
Description
Butanoic acid, 2-ethyl-, 2-methylpropyl ester (CAS 539-90-2), also known as isobutyl butyrate, is a branched-chain ester with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.2114 g/mol . Its IUPAC name reflects its structure: the esterification of 2-ethylbutanoic acid with 2-methylpropanol. This compound is characterized by a fruity or sweet aroma, commonly found in natural sources such as fruits and microbial volatiles .
Key properties include:
- Boiling Point: ~157°C (estimated from structural analogs)
- Density: ~0.87 g/cm³
- Solubility: Low in water, miscible with organic solvents .
It is utilized in food flavoring, fragrances, and as a pheromone in ecological studies due to its role in insect attraction .
Properties
CAS No. |
74082-06-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-methylpropyl 2-ethylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-5-9(6-2)10(11)12-7-8(3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
SAWRJLRKAZYKPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methylpropyl 2-ethylbutanoate can be synthesized through the esterification of 2-methylpropanol (isobutanol) with 2-ethylbutanoic acid. The reaction typically involves heating the alcohol and acid in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 2-methylpropyl 2-ethylbutanoate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperatures and pressures to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl 2-ethylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses a strong acid like hydrochloric acid (HCl) and water, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are used to facilitate the transesterification process.
Major Products Formed
Hydrolysis: 2-methylpropanol and 2-ethylbutanoic acid.
Reduction: 2-methylpropanol.
Transesterification: A different ester depending on the alcohol used in the reaction.
Scientific Research Applications
2-methylpropyl 2-ethylbutanoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in natural fragrances and its potential effects on insect behavior.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of perfumes, flavorings, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-methylpropyl 2-ethylbutanoate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In chemical reactions, the ester bond undergoes nucleophilic attack by water or hydroxide ions during hydrolysis, resulting in the cleavage of the ester bond and formation of the corresponding alcohol and acid.
Comparison with Similar Compounds

Structural Insights :
- Branching : The 2-methylpropyl group in the target compound reduces polarity compared to linear esters (e.g., butyl ester), altering solubility and retention times in gas chromatography .
- Chain Length : Longer alkyl chains (e.g., octyl esters) increase hydrophobicity and binding affinity to insect odorant-binding proteins, as seen in Maruca vitrata studies .
Sensory and Aromatic Profiles
The position of methyl groups and ester alkyl chains critically influence aroma:
- Butanoic acid, 2-methylpropyl ester: Contributes to "fruity" and "sweet" notes in bananas and kiwifruit .
- Butanoic acid, 2-methyl-, ethyl ester: Found in Durio dulcis but poorly correlated with fruity aroma, suggesting steric hindrance from the ethyl group reduces receptor interaction .
- Butanoic acid, 3-methylbutyl ester: Imparts "grassy" aromas in strawberries, highlighting the role of branching in sensory perception .
Chromatographic Behavior
Retention indices (RI) on non-polar GC columns vary due to structural differences:
| Compound Name | Retention Index (HP-5MS) | Reference |
|---|---|---|
| Butanoic acid, ethyl ester | ~650 | |
| Butanoic acid, 2-methylpropyl ester | ~830 | |
| Butanoic acid, octyl ester | ~1400 |
Key Observation : Increased branching or chain length elevates RI, aiding analytical differentiation .
Data Tables
Table 1: Concentration in Natural Sources
Table 2: Binding Affinities in Maruca vitrata
| Compound | Binding Affinity (Ki, μM) | Protein Target |
|---|---|---|
| Butanoic acid, butyl ester | 12.52 | MvitGOBP1 |
| Butanoic acid, octyl ester | 8.5 | MvitGOBP2 |
| Butanoic acid, 2-methylpropyl ester | Not tested | — |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

